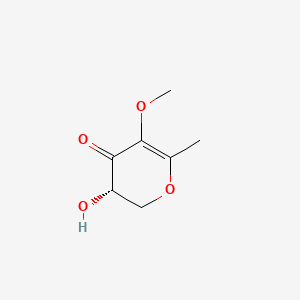

Streptopyrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Streptopyrone is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Understanding Diabetes Pathogenesis and Evaluating Therapeutics

Streptopyrone has been extensively employed in research to understand diabetes pathogenesis and evaluate therapeutics. It induces clinical features in animal models that resemble diabetes in humans, making it a valuable tool for studying diabetogenic mechanisms and testing novel antidiabetic therapies. The physiochemical characteristics and toxicities of Streptopyrone are significant for researchers using animal models to investigate diabetes (Goyal et al., 2016).

Impact on Cardiac Function

Research has shown that Streptopyrone can directly impair cardiac contractile function in isolated ventricular myocytes via a p38 map kinase-dependent oxidative stress mechanism. This finding is crucial for understanding the potential cardiac effects of Streptopyrone and considering this factor when using it in diabetes research (Wold & Ren, 2004).

Role in Polyketide-Derived Pyrone Biosynthesis

Streptopyrone plays a role in the biosynthesis of polyketide-derived pyrones, which are structurally diverse and have various biological functions. The non-colinear aureothin and neoaureothin modular type I polyketide synthase (PKS) systems are key areas of study for understanding the evolution of metabolic diversity in polyketide-derived pyrones (Busch & Hertweck, 2009).

Genotoxicity in Normal and Cancer Cells

Streptopyrone has been observed to induce a broad range of DNA damage, impacting genomic stability in normal and pathological cells. This effect is crucial for understanding the molecular mode of action of Streptopyrone as a diabetogenic substance (Błasiak et al., 2004).

Effect on Secondary Metabolite Biosynthesis

Streptopyrone impacts secondary metabolite biosynthesis, morphological differentiation, and primary metabolism in Streptomyces coelicolor A3(2). The signaling molecule synthase ScbA, responsible for biosynthesis, plays a significant role in regulating the production of pigmented antibiotics and other metabolites (D’Alia et al., 2011).

Discovery of New Metabolites

Studies have identified new α-pyrone-containing secondary metabolites produced by Streptomyces sp., such as Albidopyrone, expanding the understanding of metabolite diversity and their potential biological activities (Hohmann et al., 2009).

Exploring Energy and Oxidative Metabolism

Research using Streptopyrone has been pivotal in studying energy and oxidative metabolism in various biological systems, including the effects on brain and organ functions in diabetic models (Hoyer & Lannert, 2008).

Insights into Multicellular Differentiation and Secondary Metabolites

Streptopyrone has contributed to understanding the complex morphogenesis and secondary metabolite production in Streptomyces, aiding in the development of biotechnological applications and the production of biologically active substances (Horinouchi, 2007).

Molecular Mechanisms of Oxidative Stress and Apoptosis

Streptopyrone-induced oxidative stress and apoptosis in pancreatic β-cells have been thoroughly studied, providing insights into the mechanism of β-cell toxicity and the etiology of type 1 diabetes (Al Nahdi et al., 2017).

Eigenschaften

CAS-Nummer |

121043-40-1 |

|---|---|

Produktname |

Streptopyrone |

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.153 |

IUPAC-Name |

(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1 |

InChI-Schlüssel |

JOWYHBUWSWRYOG-YFKPBYRVSA-N |

SMILES |

CC1=C(C(=O)C(CO1)O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

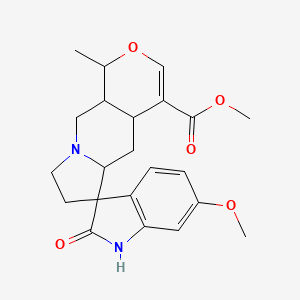

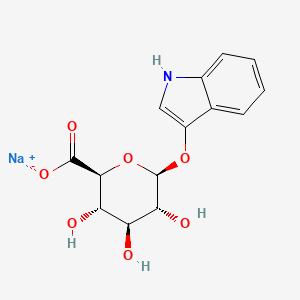

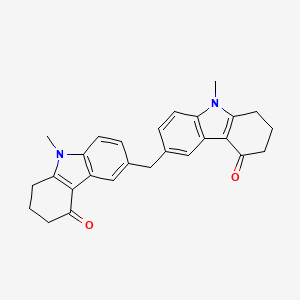

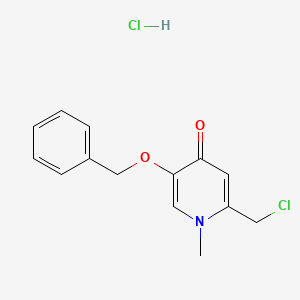

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)